molecular formula C13H14N4O B1616644 N,N'-Bis(3-pyridinylmethyl)urea CAS No. 39642-65-4

N,N'-Bis(3-pyridinylmethyl)urea

Cat. No.: B1616644
CAS No.: 39642-65-4
M. Wt: 242.28 g/mol
InChI Key: MXEJJBGVOYQRDF-UHFFFAOYSA-N
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Description

N,N'-Bis(3-pyridinylmethyl)urea (CAS 39642-65-4) is an organic compound with the molecular formula C13H14N4O and a molecular weight of 242.282 g/mol . This urea derivative serves as a valuable building block in supramolecular chemistry and materials science research. Its molecular structure features a urea core, a strong hydrogen-bond donor and acceptor, flanked by two flexible 3-pyridinylmethyl groups . This architecture allows it to form complex, self-assembled structures through various intermolecular interactions, including hydrogen bonding and π-stacking . A primary research application of this compound and its composites is in the development of novel hydrogelators via crystal engineering approaches . These low molecular mass gelators can form stable hydrogels, creating three-dimensional fibrous networks that immobilize water. Such materials have significant potential for various biomedical and technological applications . Furthermore, the compound acts as a key precursor or ligand in synthesizing more complex chemical entities. For instance, it is used to create derivatives like N,N'-bis(3-pyridylmethyl)pyromellitic diimide, which exhibits unique supramolecular chain structures and properties, such as fluorescence sensing for iodide ions . From an analytical standpoint, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(pyridin-3-ylmethyl)urea
Source PubChem
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InChI

InChI=1S/C13H14N4O/c18-13(16-9-11-3-1-5-14-7-11)17-10-12-4-2-6-15-8-12/h1-8H,9-10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXEJJBGVOYQRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068192
Record name N,N'-Bis(3-pyridinylmethyl)urea
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Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39642-65-4
Record name N,N′-Bis(3-pyridinylmethyl)urea
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Record name Urea, N,N'-bis(3-pyridinylmethyl)-
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Record name Urea, N,N'-bis(3-pyridinylmethyl)-
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Record name N,N'-Bis(3-pyridinylmethyl)urea
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Record name 1,3-bis(3-pyridylmethyl)urea
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Supramolecular Architectures and Self Assembly Phenomena

Fundamental Non-Covalent Interactions in N,N'-Bis(3-pyridinylmethyl)urea Systems

The self-assembly of this compound into complex architectures is primarily driven by a combination of specific and directional non-covalent interactions. These forces dictate the conformation of individual molecules and their subsequent arrangement into larger, ordered structures.

Hydrogen Bonding Motifs (N-H···O, N-H···Npyridyl, C-H···Ourea)

Hydrogen bonds are the principal drivers of self-assembly in this compound systems. The molecule possesses both hydrogen bond donors (the N-H groups of the urea (B33335) moiety) and acceptors (the carbonyl oxygen of the urea and the nitrogen atoms of the pyridyl rings), leading to a variety of possible hydrogen bonding motifs.

A common motif in many diaryl ureas is the one-dimensional N-H···O urea tape, where molecules are linked through bifurcated hydrogen bonds between the N-H groups and the carbonyl oxygen of a neighboring molecule. However, in the case of N,N'-Bis(3-pyridyl)urea, this typical tape synthon is often absent. acs.org This deviation is attributed to the presence of electron-withdrawing pyridyl groups and intramolecular C-H···Ourea interactions, which weaken the hydrogen bond accepting ability of the urea carbonyl oxygen. acs.orgfigshare.com As a result, the strong N-H donors preferentially form hydrogen bonds with other available acceptors, most notably the nitrogen atom of the pyridyl ring (N-H···Npyridyl). acs.orgresearchgate.net This interaction plays a crucial role in directing the crystal packing of N,N'-Bis(3-pyridyl)urea and its derivatives. acs.orgfigshare.com

Furthermore, weak intramolecular C-H···Ourea hydrogen bonds are consistently observed. acs.orgfigshare.com These interactions, occurring between a carbon atom on the pyridyl ring and the urea oxygen, contribute to a planar molecular conformation and further reduce the electron density at the urea oxygen, making it a less favorable hydrogen bond acceptor. acs.orgfigshare.com The energy of these C-H···O interactions has been calculated to be between 4.6 and 5.0 kcal/mol. acs.orgfigshare.com

Hydrogen Bond TypeDescriptionSignificance
N-H···O Hydrogen bond between the urea N-H donor and an oxygen acceptor.Often absent as the primary tape motif due to weakening of the urea carbonyl acceptor. acs.org
N-H···Npyridyl Hydrogen bond between the urea N-H donor and the pyridyl nitrogen acceptor.A dominant interaction directing the crystal packing in many structures. acs.orgresearchgate.net
C-H···Ourea Weak intramolecular hydrogen bond between a pyridyl C-H and the urea oxygen.Contributes to a planar conformation and weakens the N-H···Ourea interaction. acs.orgfigshare.com

Self-Assembly Mechanisms and Structural Outcomes

The interplay of the aforementioned non-covalent interactions governs the self-assembly of this compound into various structural motifs, ranging from simple one-dimensional chains to complex three-dimensional networks.

Formation of One-Dimensional (1D) Hydrogen-Bonded Chains and Tapes

The directional nature of hydrogen bonds in this compound readily promotes the formation of one-dimensional (1D) chains. chemrxiv.org In many cases, instead of the typical urea tape, the crystal packing is directed by N-H···Npyridyl hydrogen bonds, leading to the formation of 1D chains. acs.org These chains can be further stabilized by other interactions. For instance, in some solvated forms, bifurcated hydrogen bonding with adjacent chains and solvent molecules via O-H···O interactions can occur. researchgate.net The formation of these 1D hydrogen-bonded chains is a common feature in the crystal structures of this compound and its derivatives. acs.orgresearchgate.net

Development of Two-Dimensional (2D) and Three-Dimensional (3D) Networks

The 1D hydrogen-bonded chains can serve as building blocks for the construction of higher-dimensional structures. Through further intermolecular interactions, such as π-π stacking and weaker hydrogen bonds, these chains can assemble into two-dimensional (2D) sheets or layers. nih.gov For example, adjacent coordination polymer ribbons can aggregate into supramolecular layers through N-H···O hydrogen bonding between the urea groups and carboxylate oxygen atoms from neighboring ribbons. nih.gov

Gelation Properties and Stimuli-Responsive Behavior

This compound and its derivatives are known for their ability to form gels, which are semi-solid materials composed of a liquid phase immobilized within a three-dimensional network of self-assembled gelator molecules. mdpi.com These gels often exhibit stimuli-responsive behavior, meaning their properties can be altered by external triggers.

Hydrogel and Organogel Formation

Research has demonstrated that structural modifications of bis(pyridyl urea) compounds can induce the formation of both hydrogels (water-based gels) and organogels (organic solvent-based gels). documentsdelivered.comnih.govresearchgate.net While parent bis(pyridyl urea) compounds are often insoluble in water, modifications such as the oxidation of the pyridyl groups to pyridyl-N-oxides can lead to hydrogelation. mdpi.comnih.gov For instance, certain modified bis(pyridyl-N-oxide urea) compounds have been shown to form hydrogels at specific weight percentages. mdpi.com The ability to form gels in a variety of organic solvents, including aromatic solvents, has also been reported for pyridinylmethyl ureas. researchgate.net The formation of these gels is dependent on the concentration of the gelator, with a minimum gel concentration (MGC) required to form a stable gel. mdpi.com

Factors Influencing Gelation Ability (e.g., structural modification, solvent coordination)

Several factors significantly influence the gelation ability of this compound and its analogs.

Structural Modification: Altering the chemical structure of the gelator molecule is a powerful strategy for tuning its gelation properties. documentsdelivered.comnih.govresearchgate.net For example, modifying the pyridyl moieties to pyridyl-N-oxides has been shown to induce hydrogelation. mdpi.comnih.gov The nature and length of the linker connecting the urea and pyridyl groups also play a crucial role by influencing the spatial arrangement of the functional groups and modulating hydrophilic/hydrophobic interactions. mdpi.com

Solvent Coordination: The interaction between the gelator and the solvent molecules is critical for gel formation. The ability of low molecular weight gelators (LMWGs) to entrap a wide range of solvents, including water, alcohols, and various organic solvents like DMF and DMSO, is fundamental to the gelation process. researchgate.net The specific solvent can affect the solubility of the gelator and the strength of the intermolecular interactions that lead to the formation of the gel network.

Salts/Ions: The presence of salts can significantly impact gelation. In some cases, salts can induce gelation at concentrations below the normal MGC, a phenomenon known as salt-induced gelation. documentsdelivered.comnih.gov This is attributed to the ions altering the non-covalent interactions and promoting the self-assembly of the gelator. mdpi.com

Stimuli-Responsive Gel-Sol-Gel Transitions (e.g., metal ion and anion triggered)

A key feature of gels formed from this compound derivatives is their responsiveness to external stimuli, allowing for reversible transitions between the gel and sol (solution) states.

Metal Ion Triggered Transitions: The addition of certain metal ions can lead to the collapse of the gel network, resulting in a transition to the sol state. documentsdelivered.comnih.govresearchgate.net For example, the chloride salts of aluminum(III), zinc(II), copper(II), and cadmium(II) have been shown to break the gel network of certain bis(pyridyl-N-oxide urea) gels. documentsdelivered.comnih.gov Conversely, in some systems, the addition of specific metal ions like cadmium chloride can lead to the formation of a "supergelator" at very low concentrations. mdpi.com

Anion Triggered Transitions: Anions can also trigger gel-sol transitions. In some instances, anion addition can induce gelation. mdpi.com The interaction between the anion and the gelator can disrupt the existing equilibrium and promote the self-assembly required for gel formation. Pyridinylmethyl urea gels have been shown to be weakened or destroyed by the addition of transition metal ions, with gelation being recovered upon the subsequent addition of bromide anions, demonstrating a chemically triggered gel-sol-gel cascade. researchgate.net

Coordination Chemistry and Metallosupramolecular Systems

Ligand Characteristics and Coordination Modes

N,N'-Bis(3-pyridinylmethyl)urea, sometimes referred to as 3-dpu in literature, functions primarily as a bis-monodentate bridging ligand. It utilizes the nitrogen atoms of its two 3-pyridyl groups to coordinate with metal centers. This bridging capability allows it to link two or more metal ions, which is a fundamental characteristic for the assembly of coordination polymers and other extended networks.

A key attribute of this compound is its conformational flexibility. The methylene (B1212753) spacers between the urea (B33335) and pyridyl groups allow the two pyridyl rings to rotate and orient themselves in various ways. This leads to several possible conformations, most notably syn and anti arrangements of the pyridyl groups relative to the plane of the urea. This conformational freedom is a critical factor in determining the final topology of the metallosupramolecular assembly, as the ligand can adapt to the coordination preferences of different metal ions and the steric constraints imposed by other ligands in the coordination sphere. For instance, the ligand has been observed to adopt a syn conformation when conjoining copper centers in certain coordination polymers. semanticscholar.org

Formation of Metal Complexes

This compound has been shown to form stable complexes with a variety of transition metal ions. The resulting structures are often influenced by the choice of metal, the counter-anion, and the presence of other auxiliary ligands.

Copper (Cu(II)): Extensive research has been conducted on the coordination of this compound with divalent copper. It readily forms coordination polymers with Cu(II) ions, often in the presence of dicarboxylate co-ligands such as succinate (B1194679) or glutarate. semanticscholar.orgnih.gov In these structures, the ligand acts as a bridge, linking dimeric {Cu₂(OCO)₄} paddlewheel units into extended one-dimensional (1D) ribbons or even three-dimensional (3D) networks. semanticscholar.orgnih.gov

Cadmium (Cd(II)) and Zinc (Zn(II)): While specific crystal structures for Cd(II) and Zn(II) complexes with this compound are not extensively documented in the cited literature, the behavior of related systems provides valuable insight. For example, cadmium succinate coordination polymers have been formed with isomeric dipyridylamide co-ligands, suggesting that Cd(II) readily coordinates with such linkers. semanticscholar.org Similarly, Zn(II) is known to form coordination polymers with other flexible bis(pyridyl) ligands, often resulting in 1D helical chains or more complex 2D and 3D frameworks. researchgate.net Given the coordination preferences of Cd(II) and Zn(II) for nitrogen-donor ligands, it is anticipated that they would form stable, extended structures with this compound, likely with tetrahedral or octahedral coordination geometries.

Nickel (Ni(II)): Nickel(II) ions also coordinate with bis-pyridyl-bis-amide ligands to create coordination polymers. In a complex with the related, more flexible ligand N,N'-bis(3-pyridylmethyl)adipoamide, which has a longer aliphatic chain, the Ni(II) center is six-coordinated. semanticscholar.org It is bound by two nitrogen atoms from two different amide ligands, and four oxygen atoms from two dicarboxylate ligands and two water molecules, resulting in the formation of a 1D looped chain. semanticscholar.org This indicates that this compound is also a suitable ligand for constructing nickel(II)-based coordination polymers with octahedral geometries.

The stoichiometry and coordination environment of the metal centers are highly dependent on the specific system.

In copper complexes, such as [Cu₂(C₄H₄O₄)₂(C₁₁H₁₀N₄O)]n, the asymmetric unit contains two Cu(II) atoms, two succinate ligands, and one this compound (3-dpu) ligand. semanticscholar.org Both copper atoms exhibit a square-pyramidal [NO₄] coordination environment. The basal planes are formed by four oxygen atoms from four different succinate ligands, while the elongated apical position is occupied by a pyridyl nitrogen atom from the 3-dpu ligand. semanticscholar.org

For nickel complexes with a related ligand, such as {[Ni(L³)(OBA)(H₂O)₂]·2H₂O}n (where L³ is N,N'-bis(3-pyridylmethyl)adipoamide and H₂OBA is a dicarboxylic acid), the Ni(II) ion adopts a six-coordinate geometry. semanticscholar.org The coordination sphere consists of two nitrogen atoms from the pyridyl groups of two separate ligands and four oxygen atoms, creating a distinct structural motif. semanticscholar.org

Table 1: Selected Metal Complex Coordination Details

Metal Ion Ligand System Stoichiometric Formula (Repeating Unit) Metal Coordination Geometry
Cu(II) 3-dpu & Succinate [Cu₂(C₄H₄O₄)₂(C₁₁H₁₀N₄O)]n Square-pyramidal [NO₄]
Cu(II) 3-dpu & Glutarate [Cu₂(C₅H₆O₄)₂(C₁₁H₁₀N₄O)]n Square-pyramidal [NO₄]
Ni(II) N,N'-bis(3-pyridylmethyl)adipoamide & OBA {[Ni(L³)(OBA)(H₂O)₂]·2H₂O}n Six-coordinate

Construction of Metallosupramolecular Architectures

The ability of this compound to act as a bridging ligand is fundamental to its role in constructing complex metallosupramolecular architectures. By connecting metal centers, it facilitates the self-assembly of extended networks with diverse topologies.

For example, in copper(II) carboxylate systems, the ligand links {Cu₂(OCO)₄} paddlewheel clusters into one-dimensional coordination polymer ribbons. semanticscholar.org These ribbons can then further assemble into supramolecular layers through N-H···O hydrogen bonds between the urea groups of one ribbon and the carboxylate oxygen atoms of an adjacent ribbon. semanticscholar.org

In a different copper(II) system utilizing a glutarate co-ligand, the this compound linkers connect 2D layered motifs into a robust, tri-periodic 3D coordination polymer network. nih.gov The final architecture in these systems is a delicate interplay between the coordination bonds formed by the pyridyl groups and the strong directional influence of the hydrogen bonds provided by the urea backbone, showcasing the ligand's utility in crystal engineering.

Self-Assembly of Discrete Metallo-Macrocycles (e.g., M2L2, M3L3)

The flexible and divergent nature of this compound allows it to participate in the self-assembly of discrete, closed-ring structures known as metallo-macrocycles. These assemblies typically form when the bite angle of the ligand complements the coordination geometry of a metal ion, often one with a cis-blocking ligand, leading to finite structures rather than extended polymers.

While examples specifically involving this compound are not extensively documented in the formation of simple M2L2 or M3L3 macrocycles, the principles are well-established with closely related ligands. For instance, studies on similar bis(pyridyl) ligands with different backbones show the formation of discrete M2L2 metallacycles. The reaction of N,N′-bis(3-pyridylmethyl)naphthalene diimide, a more rigid analogue, with cadmium iodide yields a discrete [Cd2L2I4] metallacycle. rsc.org This demonstrates that the 3-pyridylmethyl moiety is well-suited for forming the corners of such structures.

Furthermore, supramolecular isomerism has been observed in systems using ligands with similar topology, such as butylene bis(3-(3-pyridyl)urea). In the presence of zinc chloride, this ligand can form either a helical coordination polymer or a discrete metallomacrocycle, with the outcome being influenced by the presence of guest molecules. rsc.org This highlights that the formation of a metallo-macrocycle is one of several possible, and often competing, assembly pathways. The final product is determined by a delicate thermodynamic balance influenced by guest templating, solvent effects, and anion coordination.

Table 1: Examples of Metallo-Macrocycle Formation with Related Ligands

LigandMetal IonAnion/Co-LigandResulting StructureReference
N,N′-bis(3-pyridylmethyl)naphthalene diimideCd(II)I⁻[Cd₂L₂I₄] (M₂L₂) Metallacycle rsc.org
Butylene bis(3-(3-pyridyl)urea)Zn(II)Cl⁻Metallomacrocycle (Guest-dependent) rsc.org

Development of One-Dimensional Coordination Polymers (Chains, Helices)

One-dimensional (1D) coordination polymers are a common structural motif for this compound. In these structures, the ligand acts as a bridging linker, connecting metal centers into infinite chains. The flexibility of the methylene-urea-methylene spacer allows the ligand to adopt various conformations, leading to different types of 1D architectures, such as simple linear chains, zigzag chains, and more complex looped or helical arrangements.

Research has shown that the reaction of this compound (L) with copper(II) nitrate (B79036) and cadmium(II) nitrate produces several 1D coordination polymers. elsevierpure.com The specific structures obtained highlight the ligand's conformational adaptability:

[CuL(NO3)2] forms a 1D polymer composed of looped chains.

[CdL(NO3)2] similarly assembles into a 1D structure of looped chains.

[CdL(NO3)2(H2O)]·2H2O also results in a looped chain structure, demonstrating the persistence of this motif even with the coordination of a water molecule to the metal center. elsevierpure.com

Table 2: One-Dimensional Coordination Polymers of this compound (L)

Complex FormulaMetal IonAnion1D ArchitectureReference
[CuL(NO₃)₂]Cu(II)NO₃⁻Looped Chain elsevierpure.com
[CdL(NO₃)₂]Cd(II)NO₃⁻Looped Chain elsevierpure.com
[CdL(NO₃)₂(H₂O)]·2H₂OCd(II)NO₃⁻Looped Chain elsevierpure.com

Formation of Two-Dimensional and Three-Dimensional Coordination Networks

Beyond simple 1D chains, this compound can form more complex two-dimensional (2D) and three-dimensional (3D) coordination networks. The creation of these higher-dimensional structures typically occurs when the metal-to-ligand stoichiometry changes or when the metal ion's coordination sphere allows for connections in multiple directions.

A clear example is the formation of [CdL2(NO3)2]·2MeCN , which consists of a two-dimensional network. elsevierpure.com In this case, the 1:2 ratio of metal to ligand allows each cadmium center to be linked to four other centers via the bridging L ligands, creating an extended sheet-like structure. The specific topology of such networks, often described using point symbols like (4,4) for a simple square grid, depends on the conformation of the ligand and the coordination geometry of the metal. rsc.org

Influence of Anions and Co-ligands on Coordination Architectures

The final architecture of a coordination assembly involving this compound is highly sensitive to the nature of the anions and any co-ligands present during self-assembly. These components can influence the structure in several ways: by directly coordinating to the metal center, by acting as templates through hydrogen bonding, or by altering the solubility and crystallization kinetics.

The study by Plater et al. provides a direct example of this influence. elsevierpure.com Using the same metal (Cd2+) and ligand (L), a change in the metal-to-ligand ratio from 1:1 to 1:2 resulted in a dimensional increase from a 1D looped chain to a 2D network. This implies that the availability of coordination sites, dictated by stoichiometry, is a key structural determinant.

Anions play a particularly crucial role due to their ability to interact with both the metal center and the urea moiety of the ligand.

Direct Coordination: Anions like nitrate (NO3-), chloride (Cl-), or thiocyanate (B1210189) (SCN-) can bind directly to the metal ion, occupying coordination sites and thereby influencing the geometry available for the primary ligand. This can dictate whether a discrete, 1D, 2D, or 3D structure forms. rsc.org

Hydrogen Bonding: The urea group's two N-H donors are excellent hydrogen bond donors. Oxoanions like nitrate, sulfate (B86663), or acetate (B1210297) can form strong and predictable hydrogen bonds with the urea group. A recurring R22(8) hydrogen-bonding ring motif, where the two urea N-H groups bind to two oxygen atoms of an anion, is commonly observed in related systems. rsc.org This interaction can direct the orientation of the ligands and link different coordination polymer chains, effectively increasing the dimensionality of the final structure. nih.gov In some cases, the anion is chelated within a "pincer" arrangement created by the urea groups of two ligands bound to a single metal center. rsc.org

The combined influence of the metal ion's intrinsic coordination preference, the size and shape of the anion, and the flexibility of the this compound ligand creates a complex energy landscape where subtle changes can favor one structural outcome over another, leading to the rich structural diversity observed in its coordination chemistry. rsc.orgcas.cn

Crystal Engineering and Solid State Structures

Principles of Crystal Engineering Applied to N,N'-Bis(3-pyridinylmethyl)urea

Crystal engineering is a field focused on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. molbase.com For this compound, the key to its supramolecular chemistry lies in the interplay between its hydrogen-bonding groups. The urea (B33335) moiety provides strong N-H donors and a C=O acceptor, which typically form robust, one-dimensional N-H···O hydrogen-bonded chains or tapes. acs.orgmdpi.com

However, the presence of two pyridinyl rings introduces strong, competing hydrogen-bond acceptors: the pyridyl nitrogen atoms. This competition between the urea oxygen and the pyridyl nitrogen for the urea N-H donors is a central principle in engineering the crystal structures of this and related compounds. The flexible methylene (B1212753) spacer allows the pyridyl rings to orient themselves in a way that can either facilitate or hinder certain packing motifs, adding another layer of conformational control. mdpi.comreading.ac.uk The rational design of materials based on this molecule involves tailoring intermolecular interactions to produce solids with predictable and desirable characteristics. molbase.com

Crystallographic Characterization of this compound and its Assemblies

Detailed characterization through single-crystal X-ray diffraction is essential to unambiguously determine the three-dimensional structure, conformation, and packing of molecules in the solid state.

X-ray Single Crystal Diffraction Analysis

Although the crystal structure for this compound itself is not detailed in the provided sources, the analysis of its close analogue, N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate , offers a clear model for its crystallographic features. nih.gov The analysis of this analogue reveals specific structural parameters that are foundational to its solid-state architecture. The compound crystallizes in a system that allows for a U-shaped conformation, which is crucial for its subsequent packing arrangement. nih.gov

In coordination polymers, the related ligand 1,3-bis(pyridin-3-yl)urea has been characterized using single-crystal X-ray diffraction, confirming its role as a robust linker in constructing larger frameworks. bit.edu.cnresearchgate.net For instance, in a copper-succinate polymer, the ligand connects ribbon-like motifs, demonstrating its predictable coordination behavior through the pyridyl nitrogen atoms. bit.edu.cn

Table 1: Crystallographic Data for the Analogous Compound N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₄N₄O₂·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.1392 (3)
b (Å)10.3725 (3)
c (Å)12.0673 (3)
β (°)106.685 (1)
Volume (ų)1334.33 (6)
Z4

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. In the case of pyridyl-containing ureas, hydrogen bonding is the dominant force. Analysis of the analogous structure, N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate, shows that supramolecular tapes are formed via amide-N—H⋯O(carbonyl) hydrogen bonds. nih.gov These tapes are further linked by helical chains of hydrogen-bonded water molecules, which bridge the tapes through water-O—H⋯N(pyridyl) hydrogen bonds. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for the Analogous Compound N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2n···O10.86 (2)2.14 (2)2.651 (1)117 (1)
N3—H3n···O20.86 (2)2.15 (2)2.646 (1)115 (1)
N2—H2n···O2ⁱ0.86 (2)2.14 (2)2.952 (1)158 (2)
N3—H3n···O1ⁱⁱ0.86 (2)2.16 (2)2.973 (1)159 (2)
O1W—H1w···N1ⁱⁱⁱ0.84 (2)1.95 (2)2.784 (1)171 (2)
O1W—H2w···O1Wⁱᵛ0.84 (2)2.01 (2)2.845 (2)172 (2)

Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1; (iii) -x+3/2, y-1/2, -z+3/2; (iv) -x+1, -y, -z+1

Control over Solid-State Architecture

The ability to control the assembly of molecules in the solid state is a primary goal of crystal engineering. For this compound, this control is exerted through the rational design of hydrogen-bonding networks and by considering the molecule's conformational flexibility.

Impact of Molecular Conformation and Substituents on Crystal Packing

The conformation of a flexible molecule has a profound impact on its packing in the solid state. For molecules with multiple aromatic rings linked by flexible spacers, various conformations such as "U-shaped," "S-shaped," or linear are possible. nih.gov In the solid state of the analogue N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate, the molecule adopts a syn-periplanar or "U-shape" conformation, where the two 3-pyridyl rings lie on the same side of the central ethanediamide plane. nih.gov

This conformation is stabilized by intramolecular N—H⋯O hydrogen bonds, which form five-membered S(5) loops. nih.gov The dihedral angles between the central plane and the pyridyl rings are 59.71 (6)° and 68.42 (6)°, respectively, indicating they are significantly twisted out of the plane. This specific U-shaped conformation directly influences the subsequent intermolecular packing, facilitating the formation of the observed supramolecular tapes. The presence of substituents on the pyridyl rings or changes to the linker group would be expected to alter these dihedral angles, leading to different preferred conformations and, consequently, entirely different crystal packing arrangements. nih.gov

Engineering of Porous Crystalline Materials

The strategic design of porous crystalline materials, such as metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), relies on the predictable assembly of molecular building blocks. This compound has emerged as a versatile ligand in this field due to its unique structural and functional attributes. The presence of two pyridyl nitrogen atoms allows for coordination to metal centers, a fundamental interaction in the construction of MOFs. Simultaneously, the urea functional group, with its two N-H donors and one carbonyl oxygen acceptor, provides sites for robust hydrogen bonding, which can direct the assembly of frameworks and functionalize the pores.

A significant challenge in the crystal engineering of urea-based structures is the strong tendency of urea groups to self-associate into one-dimensional tapes via N-H···O=C hydrogen bonds. This self-association can hinder the formation of porous materials by promoting dense packing. However, research has shown that incorporating N,N'-bis(m-pyridyl)urea (BPU), a closely related analogue, into MOFs can circumvent this issue. Theoretical calculations and experimental evidence suggest that intramolecular C-H···O hydrogen bonds between the phenyl rings and the urea carbonyl oxygen weaken the carbonyl's ability to accept hydrogen bonds. This reduced self-association tendency enhances the urea's capacity to act as a hydrogen-bond donor to guest anions within the framework. ornl.gov

The coordination of this compound with various transition metal salts has led to the synthesis of a range of MOFs with interesting structural features and properties. For instance, the reaction of a bis-pyridyl-bis-urea ligand with zinc sulfate (B86663) in different crystallization solvents yielded four distinct MOFs. rsc.org This highlights the crucial role of the solvent in directing the final framework topology. These MOFs demonstrated selectivity for sulfate anions, indicating the potential for creating materials with specific anion binding capabilities. rsc.org

Further studies have explored the use of 1,3-bis(pyridin-4-yl)urea, another isomer, in constructing MOFs. Two zinc-based MOFs, TMU-67 and TMU-68, were synthesized and shown to exhibit good water stability and affinity for anions. nih.gov The interpenetrated nature of their 3D networks creates channels of specific sizes and shapes, leading to selectivity for different anions; TMU-67 shows a preference for dihydrogen arsenate, while TMU-68 is selective for fluoride. nih.govresearchgate.net This size- and shape-selective recognition underscores the potential of urea-functionalized MOFs in sensing and separation applications.

In addition to MOFs, this compound can be employed in the construction of coordination polymers. A one-dimensional ribbon-like coordination polymer has been synthesized using copper(II) succinate (B1194679) and 1,3-bis(pyridin-3-yl)urea. nih.govresearchgate.net In this structure, the pyridyl groups coordinate to the copper centers, while the urea groups participate in N-H···O hydrogen bonds, linking the ribbons into supramolecular layers. nih.govresearchgate.net

The table below summarizes key examples of porous crystalline materials engineered using this compound and its isomers.

Compound/Framework NameMetal CenterCo-ligandKey Structural FeatureApplication/Property
Urea-functionalized MOFs Zn(II), Cu(II), Ag(I)Various anions (ClO₄⁻, SO₄²⁻, NO₃⁻, etc.)Anion coordination by urea groupsAnion binding
[{Zn(H₂O)₃(SO₄)(µ-BPEBU)}·EG·2H₂O]n Zn(II)Sulfate, Ethylene (B1197577) glycol (EG)Solvent-dependent structureSulfate selectivity
TMU-67 Zn(II)Biphenyl-4,4'-dicarboxylate3-fold interpenetrated 3D networkDihydrogen arsenate recognition
TMU-68 Zn(II)Terephthalate2-fold interpenetrated 3D networkFluoride recognition
[Cu₂(C₄H₄O₄)₂(C₁₁H₁₀N₄O)]n Cu(II)Succinate1D ribbon-like coordination polymerSupramolecular assembly

Pseudopolymorphism and Solvent Incorporation in Crystal Structures

Pseudopolymorphism refers to the ability of a compound to crystallize in different crystal structures due to the inclusion of solvent molecules. This phenomenon is a critical aspect of crystal engineering, as the incorporated solvent can significantly influence the packing arrangement and, consequently, the physicochemical properties of the solid state. This compound exhibits a rich pseudopolymorphic behavior, readily forming hydrates and other solvates.

The crystal packing in pyridyl urea structures is often directed by a variety of hydrogen bonding interactions, including N-H···N(pyridyl), N-H···O(water), and N-H···O(acid), which can compete with and often dominate the typical urea N-H···O(urea) tape formation. acs.org The analysis of the crystal structures of N,N'-bis(3-pyridyl)urea has revealed the existence of at least two distinct hydrates. acs.orgresearchgate.net These hydrates have different stoichiometries, specifically 3·(4/3)H₂O and 3·2H₂O, indicating that the amount of incorporated water can vary, leading to different crystal lattices. acs.orgresearchgate.net

Beyond hydrates, this compound also forms cocrystals where solvent molecules are incorporated alongside a coformer. For example, a hydrated cocrystal with fumaric acid (FA) has been reported, with the formula 3·FA·H₂O. acs.org In this case, the water molecule is an integral part of the hydrogen-bonding network that stabilizes the cocrystal structure.

The formation of pseudopolymorphs is not limited to water as the solvent. The synthesis of metal-organic frameworks using a bis-pyridyl-bis-urea ligand has shown that other solvents like ethylene glycol, tetrahydrofuran, and acetone (B3395972) can be incorporated into the crystal structure, leading to different framework compositions and properties. rsc.org

The table below provides details on the known pseudopolymorphs of this compound.

PseudopolymorphStoichiometryKey Hydrogen Bonding Interactions
Hydrate 1 3·(4/3)H₂ON-H···O(water), O-H···N(pyridyl)
Hydrate 2 3·2H₂ON-H···O(water), O-H···N(pyridyl)
Fumaric Acid Cocrystal Hydrate 3·FA·H₂ON-H···O(acid), N-H···O(water), O-H···O(acid)

The study of pseudopolymorphism in this compound is essential for understanding and controlling its crystallization behavior, which is a prerequisite for its application in areas such as pharmaceuticals and materials science, where crystal form can dictate performance.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the molecular properties of N,N'-Bis(3-pyridinylmethyl)urea and related compounds. These computational methods allow for a detailed examination of molecular structure, electron distribution, and the nature of intermolecular forces that govern its behavior in various environments.

Density Functional Theory (DFT) Studies on Molecular Conformations

DFT calculations are instrumental in determining the stable conformations of N,N'-substituted ureas, which can exist in trans-trans, cis-trans, or cis-cis forms based on the orientation around the C-N bonds of the urea (B33335) group. For many diaryl ureas, the trans-trans conformation is typically the most stable. However, the specific substituents on the aryl rings can influence this preference.

In the case of dipyridyl ureas, DFT studies have been employed to analyze the conformational preferences. For N,N'-bis(3-pyridyl)urea, a planar conformation has been shown to be stable in the solid-state and this planarity persists in solution, as confirmed by 1H NMR difference nOe experiments. acs.orgias.ac.in This planar structure is stabilized by two intramolecular C–H···O interactions. acs.orgias.ac.inresearchgate.net In contrast, other diaryl ureas often adopt a twisted molecular conformation. acs.orgresearchgate.net The preference for a planar or twisted conformation is a key determinant of the supramolecular organization in diaryl ureas. acs.orgresearchgate.net

Studies on related bis(pyridyl urea) compounds have also utilized DFT to understand conformational effects on properties like gelation. For instance, DFT calculations on N,N′-bis(4-pyridyl) urea demonstrated that it favors a ZZ conformation, which becomes significantly polarized in ethanol (B145695) solution. rsc.org This polarization, along with the exposure of hydrogen-bond donors and acceptors, is conducive to forming hydrogen bond networks necessary for gelation. rsc.org

Compound Computational Method Key Finding on Conformation Reference(s)
N,N'-Bis(3-pyridyl)ureaDFT-B3LYP/6-31G*The planar conformation is stable in the solid-state and persists in solution. acs.orgias.ac.inresearchgate.net
Diaryl UreasDFTThe presence of electron-withdrawing groups favors a stable, planar conformation over the typical twisted conformation. acs.orgresearchgate.net
N,N′-Bis(4-pyridyl) ureaDFTAdopts an energetically favorable ZZ conformation that is significantly polarized in ethanol. rsc.org

Electrostatic Surface Potential (ESP) Analysis

Electrostatic Surface Potential (ESP) analysis is a computational tool used to visualize the charge distribution on a molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding and predicting non-covalent interactions.

For N,N'-bis(3-pyridyl)urea, ESP charges calculated using DFT at the B3LYP/6-31G* level of theory have revealed that intramolecular C–H···O interactions reduce the electron density at the urea oxygen atom. acs.orgias.ac.inresearchgate.net This weakening of the carbonyl oxygen as a hydrogen-bond acceptor makes other electronegative atoms in the molecule, such as the pyridyl nitrogen, more favorable sites for hydrogen bonding with the strong NH donors of the urea group. acs.orgias.ac.inresearchgate.net

Comparative MEP (Molecular Electrostatic Potential) studies on aminopyridines have shown how substituent positions affect the reactivity of the heterocyclic nitrogen. nih.gov For instance, the nitrogen in 4-aminopyridine (B3432731) is most susceptible to protonation, while the MEP map of 2-aminopyridine (B139424) shows reduced accessibility to the ring nitrogen due to the nearby amino group. nih.gov Such analyses help in predicting sites of interaction, like N-oxidation. nih.gov

Molecule/System Computational Method Key Finding from ESP/MEP Analysis Reference(s)
N,N'-Bis(3-pyridyl)ureaDFT-B3LYP/6-31G*Intramolecular C–H···O interactions decrease the electron density on the urea oxygen, making pyridyl nitrogen a more viable hydrogen-bond acceptor. acs.orgias.ac.inresearchgate.net
AminopyridinesMolecular Orbital CalculationsThe position of the amino group significantly influences the charge distribution and accessibility of the pyridine (B92270) nitrogen, affecting its reactivity. nih.gov

Computational Studies of Non-Covalent Interactions

The self-assembly and crystal packing of this compound and related compounds are governed by a variety of non-covalent interactions, primarily hydrogen bonding and π-π stacking. Computational studies are essential for quantifying the strength and nature of these interactions.

In many diaryl ureas, the primary supramolecular motif is the "urea tape," which consists of a network of bifurcated N−H···O hydrogen bonds. acs.orgresearchgate.net However, in N,N'-bis(3-pyridyl)urea, this tape synthon is absent. acs.orgias.ac.inresearchgate.net Computational analysis has shown that this is due to the weakening of the urea carbonyl oxygen as a hydrogen bond acceptor by intramolecular C−H···O interactions (with an energy of 4.6–5.0 kcal/mol). acs.orgias.ac.inresearchgate.net Consequently, the crystal packing is directed by stronger N−H···N(pyridyl) hydrogen bonds. acs.orgresearchgate.net

DFT calculations on a library of bis-urea based gelators have been used to compute the interaction energies of various dimers to understand their role in hydrogelation. vub.be These studies revealed that hydrogen bonds between a urea moiety and a pyridine ring can play a detrimental role in the early stages of aggregation, alongside the expected urea-urea hydrogen bonds. vub.be The interaction energies for different non-covalent interactions, such as hydrogen bonding and π-π stacking, have been quantified, showing that hydrogen bonds involving urea and pyridine motifs are key drivers of self-assembly. vub.be

The m-pyridine urea oligomer has been studied for its self-assembly behavior, which is driven by a combination of intramolecular hydrogen bonds (between pyridine nitrogen and urea NH) and intermolecular hydrogen bonds. nih.gov This leads to a folded, twisted plane structure where the carbonyl groups point outwards and the NH groups point inwards, which is favorable for attracting electron-rich species. nih.gov

Interaction Type System Studied Key Computational Finding Reference(s)
Hydrogen BondingN,N'-Bis(3-pyridyl)ureaThe common N−H···O urea tape is absent due to weakening of the carbonyl acceptor by intramolecular C−H···O interactions. Packing is dominated by N−H···N(pyridyl) bonds. acs.orgias.ac.inresearchgate.net
Hydrogen BondingBis-urea based hydrogelatorsHydrogen bonds between urea and pyridine rings can be detrimental to the initial aggregation phase. vub.be
π-π and NH-π InteractionsBis-urea based hydrogelatorsInteraction energies for π-π complexes range from -2 to -3 kcal/mol, while NH-π interactions are stronger at around -5 kcal/mol. vub.be
Hydrogen Bondingm-Pyridine-urea oligomersA synergy of intramolecular and intermolecular hydrogen bonds drives folding and self-assembly into nanotubes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes like self-assembly and the interactions between solute and solvent molecules.

Simulation of Gelation Processes in Solution

MD simulations have been employed to investigate the gelation of urea-based compounds. These simulations can model the aggregation of gelator molecules in a solvent and the formation of the fibrillar networks that characterize a gel.

A theoretical study combining DFT and MD simulations investigated the gelation ability of N,N′-dipyridyl urea compounds in ethanol. rsc.org The simulations helped to illustrate the microscopic solvation structures and short-range solute-solvent interactions. rsc.org It was found that the gelation ability is highly dependent on the substitution pattern of the pyridyl rings, with N,N′-bis(4-pyridyl) urea showing a higher solvent coordination number than the non-gelling N,N′-bis(2-pyridyl) urea. rsc.org

Multiscale modeling approaches, which combine different levels of computational detail, have also been used to study the self-assembly of bis-urea compounds. nih.gov United-atom MD simulations can capture the initial formation of bis-urea chains through hydrogen bonding, while coarse-grained MD simulations can model the subsequent large-scale intertwining of these chains to form fibrous structures. nih.gov Such simulations have revealed that bis-urea can utilize both regular molecular packing and polymer-like intertwining to form highly ordered, micrometer-scale assemblies. nih.gov

Analysis of Solute-Solvent Intermolecular Interactions

MD simulations are a powerful tool for analyzing the complex interplay between solute and solvent molecules. For urea-based compounds, understanding these interactions is key to explaining their solubility and influence on the surrounding solvent structure.

Simulations of aqueous urea solutions have been performed to study the structure of the solution and the nature of urea-water interactions. utwente.nl These studies have investigated the stability of urea dimers in solution and have been used to calculate properties that can be compared with experimental data from techniques like neutron scattering. utwente.nl While some early models suggested urea acts as a "water structure breaker," other studies indicate that urea is a relatively non-perturbative solute, with urea-water interactions being well-balanced with water-water and urea-urea interactions. utwente.nlnih.gov

Understanding Microscopic Solvation Structures

The arrangement of solvent molecules around a solute, known as the microscopic solvation structure, is crucial for understanding a compound's behavior in solution, including its reactivity, stability, and solubility. For this compound, while specific experimental or extensive computational studies on its solvation shell are not widely available in the reviewed literature, we can infer its likely solvation behavior and the methods for its investigation from studies on closely related molecules, such as urea, other urea derivatives, and pyridyl compounds.

Theoretical and computational chemistry provide powerful tools to elucidate these microscopic structures. Methodologies such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are particularly well-suited for this purpose. These simulations can map the spatial distribution of solvent molecules around the solute and quantify the energetic contributions of these interactions.

For a molecule like this compound in an aqueous environment, several key interactions would dictate the solvation structure:

Hydrogen Bonding: The urea moiety offers both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridinyl nitrogen atoms also act as hydrogen bond acceptors. Therefore, water molecules are expected to form a well-defined first solvation shell, engaging in a network of hydrogen bonds. Studies on similar pyridyl urea compounds in their hydrated crystalline forms have confirmed the significant role of water in stabilizing the structure through N-H···O(water) and O-H(water)···N(pyridyl) hydrogen bonds. mdpi.comnih.gov

Hydrophobic Hydration: The pyridine rings, while capable of hydrogen bonding, also possess hydrophobic character. This can lead to a specific structuring of water molecules around these regions to maximize hydrogen bonding within the solvent, a phenomenon known as hydrophobic hydration.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. A typical MD study of this compound solvation would involve placing a single solute molecule in a box of explicit solvent molecules (e.g., water) and simulating their trajectories.

From these simulations, several important properties can be calculated to describe the microscopic solvation structure:

Radial Distribution Functions (RDFs): An RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. Peaks in the RDF indicate the positions of solvation shells. For example, the RDF between the urea oxygen and water hydrogen atoms would reveal the distance of the most prominent hydrogen bonds.

Coordination Number: By integrating the RDF up to its first minimum, one can calculate the coordination number, which represents the average number of solvent molecules in the first solvation shell of a specific solute atom or functional group.

Spatial Distribution Functions (SDFs): SDFs provide a 3D map of the solvent density around the solute, offering a more detailed picture of the solvation structure than the spherically averaged RDF.

Hydrogen Bond Dynamics: MD simulations can also be used to study the dynamics of hydrogen bonds, such as their lifetimes and the kinetics of their formation and breaking. Studies on aqueous urea solutions have shown that while the number of hydrogen bonds is consistent across different concentrations, their local arrangements are dynamic. nih.gov

The table below illustrates the kind of data that would be generated from an MD simulation to characterize the primary hydrogen bonding interactions of this compound in water.

Solute Atom/GroupSolvent AtomCoordination Number (Illustrative)
Carbonyl Oxygen (C=O)Water Hydrogen (Hw)2-3
Amide Hydrogen (N-H)Water Oxygen (Ow)1-2
Pyridinyl NitrogenWater Hydrogen (Hw)1-2

Quantum Mechanical (QM) Calculations

For a more detailed understanding of the electronic structure and energetics of solute-solvent interactions, QM methods like Density Functional Theory (DFT) can be employed. nih.gov Due to their computational cost, these are often used for smaller systems, such as the solute with a few explicit solvent molecules, or in a QM/MM framework where the solute is treated with QM and the solvent with a classical force field.

DFT calculations can provide:

Optimized Geometries: The precise geometry of the solute-solvent clusters, including hydrogen bond distances and angles.

Interaction Energies: The binding energy between the solute and individual solvent molecules, which can be corrected for basis set superposition error (BSSE) to improve accuracy.

Natural Bond Orbital (NBO) Analysis: This analysis can reveal details about charge transfer and orbital interactions that contribute to the stability of hydrogen bonds.

The following table presents hypothetical interaction energies for this compound with a single water molecule at different binding sites, as would be determined by DFT calculations.

Interaction SiteInteraction TypeBSSE-Corrected Interaction Energy (kcal/mol) (Illustrative)
C=O ··· H-O-HHydrogen Bond-5 to -7
N-H ··· OH2Hydrogen Bond-4 to -6
Pyridinyl-N ··· H-O-HHydrogen Bond-3 to -5

Advanced Research Applications and Future Directions

Applications in Materials Science

The strategic design of molecules that can self-assemble into well-defined, functional architectures is a cornerstone of modern materials science. N,N'-Bis(3-pyridinylmethyl)urea and its derivatives have emerged as powerful components in the fabrication of novel materials, from soft matter like supramolecular gels to crystalline coordination polymers.

Design of Supramolecular Gels for Functional Materials

Supramolecular gels, formed through the hierarchical self-assembly of low-molecular-weight gelators (LMWGs), are a class of soft materials with significant potential in areas such as catalysis, sensing, and tissue engineering. nih.govtue.nl The formation of these gels relies on non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com Bis-urea compounds are particularly effective gelators due to the strong and directional hydrogen bonds formed by the urea (B33335) moiety. researchgate.net

The gelation properties of bis(pyridyl)urea systems can be finely tuned through structural modifications. For instance, altering the linker between the urea and pyridyl groups can influence the spatial arrangement of the functional groups and the hydrophilic/hydrophobic balance, which in turn affects the gelation behavior. mdpi.com A key strategy has been the oxidation of the pyridyl nitrogen to a pyridyl-N-oxide. This modification can induce or enhance hydrogelation by altering the hydrogen bonding network and increasing hydrophilicity. mdpi.comresearchgate.net

The stimuli-responsive nature of these gels is a critical feature for the development of "smart" materials. The pyridyl groups can act as binding sites for metal ions or respond to changes in pH, leading to a gel-sol transition or a change in the mechanical properties of the gel. mdpi.comnih.gov This responsiveness allows for the controlled release of entrapped molecules or a change in the material's properties in response to an external trigger.

Table 1: Influence of Structural Modification on Gelation Properties of Bis(pyridyl)urea Derivatives

Parent Compound Modification Resulting Compound Effect on Gelation Reference
N,N'-bis(3-pyridyl)urea (3-BPU) Oxidation of pyridyl nitrogen N,N'-bis(3-pyridyl-N-oxide)urea Induced hydrogelation nih.gov
Hexylene-linked bis(3-pyridyl urea) (3-HBU) Oxidation of pyridyl nitrogen Hexylene-linked bis(3-pyridyl-N-oxide urea) Induced hydrogelation in water mdpi.com
Butylene-linked bis(3-pyridyl urea) (3-BBU) Oxidation of pyridyl nitrogen Butylene-linked bis(3-pyridyl-N-oxide urea) Formed gels in DMF/water mdpi.com

Development of Coordination Polymers for Specific Functions

Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The predictable coordination chemistry of the pyridyl groups in this compound and its isomers makes them excellent ligands for the construction of these materials. The resulting coordination polymers can exhibit a wide range of structures, from one-dimensional chains to three-dimensional frameworks. researchgate.netnih.gov

The functional properties of these coordination polymers are an area of active investigation. By incorporating different metal ions or functional co-ligands, it is possible to design materials with specific catalytic, magnetic, or porous properties. For instance, coordination polymers have been designed to function as metallogels with potential applications in anticancer therapy and drug delivery. researchgate.net

Table 2: Examples of Coordination Polymers Derived from Bis(pyridyl)urea Ligands

Bis(pyridyl)urea Ligand Metal Ion Co-ligand Resulting Structure Reference
1,3-di(pyridin-3-yl)urea (3-dpu) Copper(II) Glutarate Tri-periodic coordination polymer nih.gov
1,3-di(pyridin-3-yl)urea (3-dpu) Copper(II) Succinate (B1194679) Mono-periodic coordination polymer ribbons researchgate.net
1,3-dipyridin-3-ylurea (3U) Zinc(II) Ibuprofen Metallogel researchgate.net

Potential in Catalyst Immobilization

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their stability, reusability, and ease of separation from reaction products. The structural features of this compound and related compounds make them promising candidates for this purpose.

The pyridyl groups can coordinate to metal catalyst centers, while the urea moiety can provide additional hydrogen-bonding interactions to stabilize the catalyst. Furthermore, the ability of these molecules to form extended structures like coordination polymers or to be incorporated into hybrid materials provides a robust framework for catalyst immobilization. While the direct application of this compound in this context is still an emerging area, the broader class of (thio)urea derivatives has been extensively used in organocatalysis, where they activate substrates through hydrogen bonding. rsc.org This precedent suggests a strong potential for this compound to be used in creating heterogeneous catalysts.

Emerging Research Avenues

The versatility of this compound continues to inspire new research directions aimed at creating increasingly complex and functional materials.

Exploring Novel Stimuli-Responsive Systems

Building upon the established stimuli-responsive properties of bis(pyridyl)urea-based gels, researchers are exploring more sophisticated systems that can respond to multiple stimuli or exhibit more complex responses. mdpi.comnih.gov This includes the design of materials that can undergo a reversible gel-sol transition in response to light, redox reactions, or specific biomolecules. mdpi.commdpi.com Such systems could find applications in targeted drug delivery, where the release of a therapeutic agent is triggered by the specific conditions of the target environment. The incorporation of photo-responsive groups or redox-active moieties into the molecular structure of the gelator is a key strategy in this area.

Integration into Hybrid Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components. This compound can be functionalized with reactive groups, such as silanes, to allow for its covalent integration into inorganic matrices like silica (B1680970) or titania. For example, N,N'-Bis(3-trimethoxysilylpropyl)urea is a bifunctional organosilane that can form stable siloxane networks while the urea group can enhance adhesion through hydrogen bonding. This approach can lead to the development of robust coatings, adhesives, and composite materials with enhanced mechanical and thermal properties. The pyridyl groups in this compound could also serve as anchor points for the growth of inorganic nanoparticles, leading to the formation of well-defined hybrid nanostructures with potential applications in catalysis and sensing.

Further Computational Exploration of Structure-Function Relationships

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate relationship between the molecular structure of this compound and its resulting functions. researchgate.net These theoretical investigations provide profound insights into the geometric and electronic properties that dictate the compound's behavior, especially its ability to form supramolecular structures.

DFT calculations have been successfully employed to model the molecular geometry of this compound and its analogs. These studies have been crucial in identifying that the stability of the molecule's conformation is significantly influenced by intramolecular hydrogen bonding. The theoretical predictions of bond lengths, bond angles, and dihedral angles show strong concordance with experimental data derived from X-ray crystallography.

Moreover, computational approaches are utilized to simulate the self-assembly process. By calculating the interaction energies between individual molecules, researchers can forecast the most energetically favorable modes of aggregation. These calculations have underscored the critical role of intermolecular hydrogen bonds, specifically the N-H···O=C interactions, in guiding the formation of one-dimensional molecular tapes that are foundational to gel formation.

The electronic properties and reactivity of the molecules are further understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals is a key determinant of the molecule's chemical stability and its capacity for charge-transfer interactions within a supramolecular assembly.

Future computational research is anticipated to involve larger-scale simulations, such as molecular dynamics (MD), to explore the dynamic behavior of these supramolecular systems in solution. This will offer a more comprehensive understanding of the gelation mechanism, from initial nucleation to the growth of the fibrillar network.

Methodological Advancements in Characterization and Analysis

The characterization of supramolecular systems involving this compound necessitates a suite of advanced analytical methods to probe their structure and properties at various scales.

Advanced Spectroscopic Techniques for Supramolecular Systems (e.g., NMR, FTIR)

Spectroscopic methods are vital for understanding the molecular-level interactions within supramolecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful technique for observing the self-assembly of this compound in solution. A key indicator of hydrogen bond formation during gelation is the downfield shift and broadening of the signals from the urea N-H protons. nih.gov Variable-temperature NMR experiments are particularly useful for monitoring the transition from a gel to a solution state, allowing for the determination of thermodynamic parameters of the self-assembly process. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the vibrational changes that occur upon the formation of hydrogen bonds. researchgate.net For gels based on this compound, a significant shift of the urea C=O stretching band to a lower wavenumber is observed in the gel state compared to the solution state, confirming the carbonyl group's participation in hydrogen bonding. ill.eu Concurrently, the N-H stretching vibration also shifts to lower frequencies and broadens, providing further evidence for the N-H···O hydrogen bonds that stabilize the gel network. ill.eu

Rheological Measurements for Gel Properties

Rheology, the study of the flow and deformation of matter, provides essential data on the mechanical properties of gels. rug.nlrug.nl For gels derived from this compound, rheological measurements are used to quantify their viscoelastic characteristics.

A defining feature of these gels is that the storage modulus (G'), which represents the elastic component, is significantly higher than the loss modulus (G''), the viscous component, confirming their solid-like nature. mdpi.comresearchgate.net

Interactive Data Table: Rheological Properties of a Related Bis-Urea Gel

The following table presents typical data obtained from rheological experiments on a bis-urea-based organogel, illustrating the relationship between G' and G'' as a function of time during gelation.

Time (s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
01015
1005020
20020025
30050030
40080035
500100040
600110040

Note: This data is illustrative of a typical gelation process for a bis-urea compound and is not specific to this compound.

Frequency sweep experiments, conducted at a constant strain, reveal the stability of the gel network by showing consistent elastic and viscous moduli across a range of frequencies. mdpi.com Strain sweep experiments are crucial for identifying the linear viscoelastic region and determining the gel's yield stress—the amount of force needed to disrupt the gel structure. mdpi.com

Electron Microscopy for Morphological Analysis (e.g., SEM for gels)

Scanning Electron Microscopy (SEM): SEM is an invaluable technique for visualizing the three-dimensional structure of supramolecular gels. In the case of gels formed from this compound and its derivatives, SEM images consistently show a morphology characterized by an entangled network of long, slender fibers. mdpi.com Analysis of these micrographs allows for the estimation of fiber dimensions, such as diameter and length. mdpi.com The porous architecture of the gel network, which is a critical feature for potential applications, is also clearly observable. Studies have shown that factors like solvent polarity can significantly influence the fiber morphology and, by extension, the macroscopic properties of the gel. mdpi.com

Q & A

Basic: What are the standard protocols for synthesizing N,N'-Bis(3-pyridinylmethyl)urea, and how can purity be optimized?

Answer:
Synthesis typically involves reacting 3-pyridylmethylamine with urea derivatives under controlled conditions. Key steps include:

  • Condensation reaction : Use carbodiimides (e.g., EDC or DCC) as coupling agents to facilitate the formation of the urea bond between amines and carbonyl groups .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures improves purity.
  • Purity validation : LC-MS or 1^1H/13^{13}C NMR to confirm absence of unreacted amines or byproducts .

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation) during synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Maintain temperatures below 60°C to prevent thermal degradation of intermediates.
  • Stoichiometry : Use a 1:1 molar ratio of 3-pyridylmethylamine to carbonyl sources to minimize di- or tri-substituted byproducts.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity .
  • In-situ monitoring : Employ FTIR or 1^1H NMR to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are most reliable for characterizing the crystal structure of this compound?

Answer:

  • Single-crystal XRD : Provides atomic-resolution data on bond lengths, angles, and packing arrangements. Use SHELX software for refinement and validation .
  • Powder XRD : Confirms phase purity and crystallinity by matching experimental patterns with simulated data from single-crystal structures .
  • Thermal analysis : TGA/DSC to assess stability and polymorphism .

Advanced: How can computational modeling (e.g., DFT) predict intermolecular interactions in this compound crystals?

Answer:

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate hydrogen-bonding networks and π-π stacking interactions .
  • Molecular dynamics : Simulate packing efficiency and lattice energy to rationalize experimental XRD data .
  • Electrostatic potential maps : Identify regions of high electron density (e.g., pyridinyl N-atoms) that drive crystal cohesion .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination .
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .
  • Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK293) to assess biocompatibility .

Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s interaction with biological targets?

Answer:

  • Halogenation : Introduce Cl or F at pyridinyl positions to enhance binding affinity via hydrophobic or halogen-bonding interactions. Compare IC50_{50} values of derivatives using enzyme assays .
  • SAR studies : Systematically vary substituents and correlate with activity data to identify pharmacophores .
  • Docking simulations : Use AutoDock Vina to model ligand-receptor interactions (e.g., with kinase domains) and validate with mutagenesis studies .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Toxicity mitigation : Refer to SDS guidelines for emergency procedures (e.g., eye rinsing with saline for 15 minutes) .

Advanced: How can in vitro toxicology data be reconciled with in vivo outcomes for this compound?

Answer:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites that may contribute to in vivo toxicity (e.g., reactive intermediates) .
  • Species-specific differences : Compare rodent vs. human CYP450 enzyme activity to extrapolate toxicity risks .
  • Case studies : Analyze historical data on related compounds (e.g., Pyrinuron’s link to diabetes in humans) to refine risk assessments .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients .
  • pKa prediction : SPARC or MarvinSuite to determine ionization states at physiological pH .
  • Solubility : COSMO-RS or QSPR models to guide solvent selection for formulations .

Advanced: How can researchers resolve contradictions in reported biological activities of urea derivatives?

Answer:

  • Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects) to identify trends .
  • Experimental replication : Standardize assay protocols (e.g., ATP levels in cytotoxicity tests) to minimize variability .
  • Structural validation : Confirm compound identity via XRD or HRMS to rule out impurities as confounding factors .

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Feasible Synthetic Routes

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N,N'-Bis(3-pyridinylmethyl)urea
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N,N'-Bis(3-pyridinylmethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.